![molecular formula C12H14N2S B13275941 3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
3-[(Thian-3-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Thian-3-yl)amino]benzonitrile is an organic compound with the molecular formula C({12})H({14})N(_{2})S. This compound features a benzonitrile core substituted with a thian-3-ylamino group, making it a unique molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Thian-3-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with thian-3-ylamine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the thian-3-yl group.
Reduction: Reduced forms of the benzonitrile core.
Substitution: Substituted benzonitrile derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-[(Thian-3-yl)amino]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of 3-[(Thian-3-yl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-[(Thian-3-yl)amino]benzonitrile, with similar reactivity but lacking the thian-3-yl group.
Thian-3-ylamine: Another precursor, which contributes the thian-3-yl group to the final compound.
Benzonitrile Derivatives: Various benzonitrile derivatives with different substituents can be compared to highlight the unique properties imparted by the thian-3-ylamino group.
Uniqueness: this compound stands out due to the presence of both the nitrile and thian-3-ylamino groups, which confer unique chemical and physical properties. These features make it a versatile compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(thian-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c13-8-10-3-1-4-11(7-10)14-12-5-2-6-15-9-12/h1,3-4,7,12,14H,2,5-6,9H2 |
InChI Key |
FPVNIANIEHDENA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


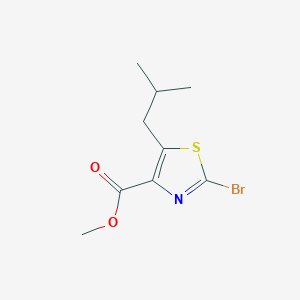
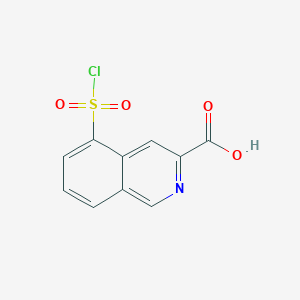
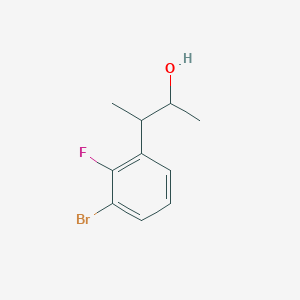

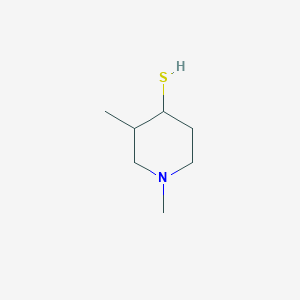
![2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13275892.png)
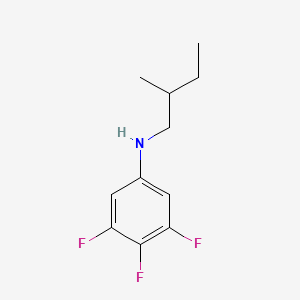
![4-[(4-Bromophenyl)methoxy]piperidine](/img/structure/B13275898.png)
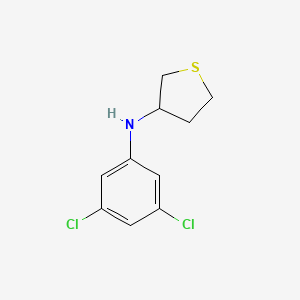
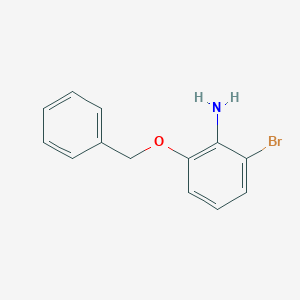
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13275922.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)
